molecular formula C13H14N2O B3337045 1,1-Dimethyl-3-naphthalen-1-ylurea CAS No. 51062-10-3

1,1-Dimethyl-3-naphthalen-1-ylurea

Cat. No. B3337045
CAS RN: 51062-10-3
M. Wt: 214.26 g/mol
InChI Key: OUFIYSOVKBPIAU-UHFFFAOYSA-N
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Description

“1,1-Dimethyl-3-naphthalen-1-ylurea” is a chemical compound with the linear formula C13H14N2O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “1,1-Dimethyl-3-naphthalen-1-ylurea” is represented by the linear formula C13H14N2O . The CAS Number for this compound is 51062-10-3 .

Scientific Research Applications

1. Photochemical Properties and Conformational Studies

Research on similar compounds like N,N'-dimethyl-N,N'-di-1-naphthylurea has revealed significant insights into their photochemical behavior. These studies have shown that such compounds can exist in different conformations, which in turn affect their photochemical properties. For example, tertiary dinaphthylurea, a related compound, exhibits blue-shifted absorption and red-shifted emission due to excitonic interactions between the naphthalene rings. This characteristic makes it an attractive candidate for constructing self-organizing pi-stacked aromatic arrays, potentially useful in material science and nanostructure development (Kurth & Lewis, 2003).

2. Chemosensor Development

A chemosensor based on a related compound, 1-[(3-hydroxypyridin-2-ylamino)methylene]naphthalen-2(1H)-one, has been synthesized for detecting Al(3+) ions. This demonstrates the potential of naphthalen-1-ylurea derivatives in developing highly selective fluorescent chemosensors, useful in various applications ranging from environmental monitoring to bioimaging (Ding et al., 2013).

3. Fluorescence Microscopy Applications

Derivatives like 1,1-Dicyano-2-[6-(dimethylamino)naphthalen-2-yl]propene (DDNP) are known for their solvent polarity and viscosity sensitive fluorescence, ideal for use in fluorescence microscopy. The fluorescence emission of such compounds in specific environments makes them useful for distinguishing between lipid or protein-bound states and aqueous media, which is crucial in cell and tissue imaging (Jacobson et al., 1996).

4. Electroluminescence and Light-Emitting Devices

Naphthalene-substituted compounds have shown promise in the field of electroluminescence. For instance, naphthalene-substituted tetraphenylsiloles exhibit strong luminescence when aggregated, demonstrating their potential in developing efficient non-doped organic light-emitting diodes (OLEDs). This opens up avenues for creating advanced lighting and display technologies(Jiang et al., 2012).

5. Enzyme Inhibition Studies

Compounds derived from naphthalen-1-ylurea, such as those explored in enzyme inhibition research, can play a significant role in developing potential therapeutic agents. For instance, sulfonamide derivatives of dagenan chloride have been evaluated for their inhibitory activity against enzymes like lipoxygenase and α-glucosidase. This research can lead to the development of new anti-inflammatory and anti-diabetic drugs (Abbasi et al., 2015).

Future Directions

While specific future directions for “1,1-Dimethyl-3-naphthalen-1-ylurea” are not available, the study of related compounds and their potential applications in various fields continues to be an area of interest .

properties

IUPAC Name

1,1-dimethyl-3-naphthalen-1-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-15(2)13(16)14-12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFIYSOVKBPIAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00307344
Record name 1,1-dimethyl-3-naphthalen-1-ylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00307344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Dimethyl-3-naphthalen-1-ylurea

CAS RN

51062-10-3
Record name NSC190774
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190774
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1-dimethyl-3-naphthalen-1-ylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00307344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-DIMETHYL-3-(1-NAPHTHYL)UREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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